molecular formula C28H26 B12625968 1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene CAS No. 919342-15-7

1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene

Cat. No.: B12625968
CAS No.: 919342-15-7
M. Wt: 362.5 g/mol
InChI Key: AQMAPNSXADANRZ-UHFFFAOYSA-N
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Description

1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene is an organic compound with a complex structure that includes a cyclohexylidene group, a phenyl group, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with benzyl chloride in the presence of a base to form the cyclohexylidene intermediate. This intermediate is then reacted with phenylacetylene under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indene rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Reduced hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene
  • Cyclofenil
  • 1,2,3,4-Tetrahydroisoquinoline analogs

Comparison: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds like cyclofenil and tetrahydroisoquinoline analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

919342-15-7

Molecular Formula

C28H26

Molecular Weight

362.5 g/mol

IUPAC Name

1-[cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene

InChI

InChI=1S/C28H26/c1-4-12-21(13-5-1)26-20-27(25-19-11-10-18-24(25)26)28(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-2,4-7,10-15,18-20,27H,3,8-9,16-17H2

InChI Key

AQMAPNSXADANRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C2C=C(C3=CC=CC=C23)C4=CC=CC=C4)C5=CC=CC=C5)CC1

Origin of Product

United States

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